3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with oxalyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with oxalyl chloride and an appropriate base to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-triazole
- 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-thiadiazole
Uniqueness
3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both oxadiazole and oxolane rings. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
NDCJFVXDFYVRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCO3 |
Origin of Product |
United States |
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